molecular formula C8H12N2O B1629921 4-Methoxy-5-methylbenzene-1,2-diamine CAS No. 38608-08-1

4-Methoxy-5-methylbenzene-1,2-diamine

Cat. No.: B1629921
CAS No.: 38608-08-1
M. Wt: 152.19 g/mol
InChI Key: CVHJSFQVNCVUQP-UHFFFAOYSA-N
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Description

4-Methoxy-5-methylbenzene-1,2-diamine is an organic compound widely used as an intermediate in organic synthesis and pharmaceuticals . It is an important precursor for the synthesis of other heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H12N2O . The InChI code for this compound is 1S/C8H12N2O/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,9-10H2,1-2H3 .

Scientific Research Applications

  • Organogels and Mesophases : A study by Ziessel et al. (2004) demonstrates the use of highly functionalized molecules, including 4-methyl-3,5-diacylaminobenzene derivatives (related to 4-Methoxy-5-methylbenzene-1,2-diamine), in creating organogels and mesophases. These compounds can form macromolecule-like aggregates and exhibit thermotropic cubic mesophases, making them applicable in the development of new classes of gelating agents and mesomorphic materials (Ziessel et al., 2004).

  • Corrosion Inhibition : Singh and Quraishi (2016) explored the corrosion inhibiting properties of N1,N1'-(1,4-phenylene)bis(N4-(4-methoxybenzylidene)benzene-1,4-diamine) and related compounds for mild steel in acidic environments. These compounds effectively inhibit corrosion, making them valuable in industrial applications such as steel pickling and oil well acidization (Singh & Quraishi, 2016).

  • Ion Selective Electrodes : Soleymanpour et al. (2006) investigated the use of a diamine compound, similar in structure to this compound, as a neutral ionophore for creating highly selective and sensitive PVC membrane electrodes for Be2+ ions. This application is significant in potentiometric determinations and environmental monitoring (Soleymanpour et al., 2006).

  • Electrochromic Materials : Liou and Chang (2008) synthesized a new aromatic diamine, including 4-methoxy-substituted derivatives, for creating highly stable anodic electrochromic aromatic polyamides. These materials have potential applications in electronic display technologies due to their excellent electrochromic properties and thermal stability (Liou & Chang, 2008).

  • Electrosynthesis and Characterization : Moustafid et al. (1991) focused on the electrosynthesis and spectroscopic characterization of polymers derived from 1-methoxy-4-ethoxybenzene and related compounds. These materials find applications in electronics due to their electrical conductivity and optical properties (Moustafid et al., 1991).

  • Biomass Analysis : Vane and Abbott (1999) utilized methoxyphenols, closely related to this compound, as proxies for terrestrial biomass in studying the chemical changes in lignin during hydrothermal alteration. This application is crucial in organic geochemistry and environmental studies (Vane & Abbott, 1999).

Safety and Hazards

The safety information for 4-Methoxy-5-methylbenzene-1,2-diamine indicates that it is a hazardous substance. It has the signal word “Warning” and is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-methoxy-5-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHJSFQVNCVUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625984
Record name 4-Methoxy-5-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38608-08-1
Record name 4-Methoxy-5-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-5-methylbenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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